(4-Bromo-3-chlorobenzyl)dimethylamine
CAS No.: 1414870-53-3
Cat. No.: VC8238414
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1414870-53-3 |
---|---|
Molecular Formula | C9H11BrClN |
Molecular Weight | 248.55 g/mol |
IUPAC Name | 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 |
Standard InChI Key | MBZYFQGJMCBYTQ-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |
Canonical SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |
Introduction
Chemical Identification and Structural Characteristics
(4-Bromo-3-chlorobenzyl)dimethylamine is systematically named 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine under IUPAC nomenclature . Its canonical SMILES representation, , reflects the substitution pattern on the benzyl ring and the dimethylamine moiety . The compound’s structural identity is further confirmed by its InChIKey () and PubChem CID (74890479) .
Table 1: Key Identifiers of (4-Bromo-3-chlorobenzyl)dimethylamine
Property | Value | Source |
---|---|---|
CAS Number | 1414870-53-3 | |
Molecular Formula | ||
Molecular Weight | 248.55 g/mol | |
IUPAC Name | 1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine | |
SMILES | CN(C)CC1=CC(=C(C=C1)Br)Cl |
Physicochemical Properties
The compound exhibits a density of and a boiling point of at standard atmospheric pressure . Its flash point, , indicates moderate flammability, necessitating cautious handling in laboratory settings . The vapor pressure is exceptionally low ( at ), suggesting limited volatility under ambient conditions .
Table 2: Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Density | ||
Boiling Point | ||
Flash Point | ||
Vapor Pressure | ||
LogP (Partition Coefficient) | 3.26 |
The partition coefficient (LogP) of 3.26 implies moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
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